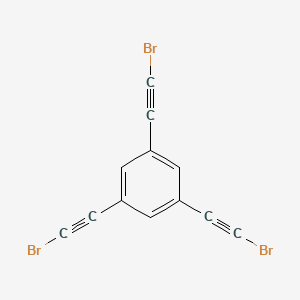

1,3,5-三(溴乙炔基)苯

描述

1,3,5-Tris(bromoethynyl)benzene is a useful research compound. Its molecular formula is C12H3Br3 and its molecular weight is 386.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-Tris(bromoethynyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(bromoethynyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Building block for supramolecular assembly and catalysis : It is used as a building block in supramolecular chemistry and as an efficient catalyst for Knoevenagel condensation (Li et al., 2019).

Applications in nanotechnology, polymer processing, and biomedical applications : Its versatility extends to areas like nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).

Synthesis of robust frameworks : It is used to synthesize robust honeycomb-like layered zirconium phosphonate frameworks notable for their thermal stability and hydrolysis resistance (Taddei et al., 2014).

Synthesis of metal derivatives : It is used in the synthesis of tin and mercury derivatives of benzene, including the determination of crystal structures (Rot et al., 2000).

Catalyst in organic synthesis : It acts as an efficient catalyst in the synthesis of various organic compounds, demonstrating qualities like high yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Intermediate in organic synthesis : Its derivatives, like 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, serve as intermediates in various industries, including pharmaceuticals and organic materials (We, 2015).

Development of conducting polymers : It is used as a 3D reticulating agent in the development of two- or three-dimensional conducting polymers (Chérioux & Guyard, 2001).

Applications in luminescent sensors : It is utilized in the production of color-tunable luminescent sensors for detecting metal ions and nitroaromatic explosives (Guo & Cao, 2015).

Photo- and electroluminescent properties : It's used in the synthesis of compounds with tunable photo- and electroluminescent properties for various research applications (Behnisch & Hanack, 2001).

Chemical research : Certain derivatives have potential applications in chemical research due to their unique structures and properties (Hong et al., 1998).

Molecular scaffolds and adsorption : It is also used as a molecular scaffold and in systems that adsorb gases like N2, H2, and CO2 (Wallace et al., 2005; Zentner et al., 2015).

Phase transfer catalyst : It is also used as a phase transfer catalyst in chemical reactions (Vivekanand & Balakrishnan, 2009).

Study in organometallics : It has been a subject of study in organometallic chemistry for understanding chemically reversible oxidations and crystal structures (Fink et al., 1997).

Chemo-sensor development : Its derivatives are used as highly selective chemo-sensors for substances like picric acid (Vishnoi et al., 2015).

Model compound in organic chemistry : It is introduced in organic textbooks as a model compound for studying bond-fixed benzene (Diercks & Vollhardt, 1986).

Surface chemistry studies : Its self-assembly into two-dimensional networks on surfaces like Au(111) is a subject of study in surface chemistry (Doyle et al., 2018).

Interaction with graphene and hexagonal boron nitride : Its polymerization on graphene and hexagonal boron nitride reveals insights into the interactions between molecules and these surfaces (Morchutt et al., 2015).

Molecular modeling studies : Molecular modeling has been used to understand the nucleation and growth of its clusters from solution (Giberti et al., 2017).

属性

IUPAC Name |

1,3,5-tris(2-bromoethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCMOSJRYMPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#CBr)C#CBr)C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(bromoethynyl)benzene | |

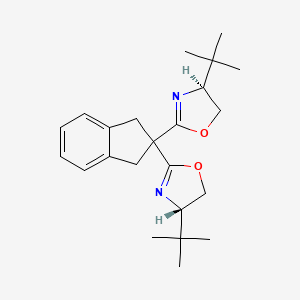

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

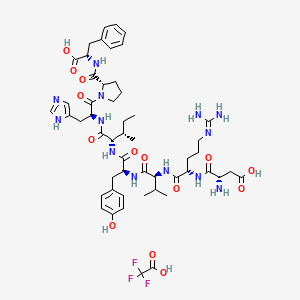

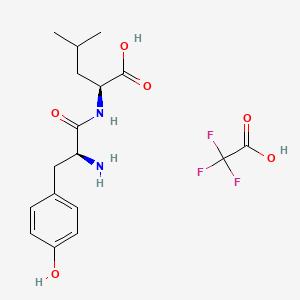

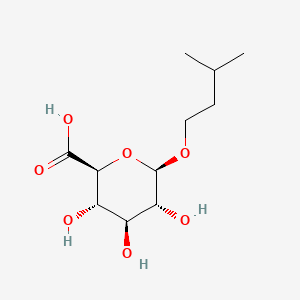

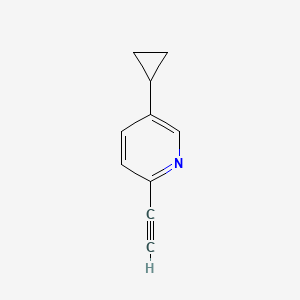

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E)-5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B8197402.png)

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)

![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)

![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197490.png)

![2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B8197491.png)